molecular formula C21H15FN6S B14943702 4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B14943702
M. Wt: 402.4 g/mol
InChI Key: LMACVGVKMMNEFQ-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-5-{[2-(2-pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-5-{[2-(2-pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and triazole intermediates, followed by their coupling under specific conditions.

    Preparation of Benzimidazole Intermediate: The benzimidazole intermediate can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Preparation of Triazole Intermediate: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and triazole intermediates in the presence of a base and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-5-{[2-(2-pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and pyridyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

4-(2-Fluorophenyl)-5-{[2-(2-pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-5-{[2-(2-pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)-1H-1,2,4-triazole: Shares the triazole ring but lacks the benzimidazole and pyridyl groups.

    2-(2-Pyridyl)-1H-benzimidazole: Contains the benzimidazole and pyridyl groups but lacks the triazole ring.

Uniqueness

4-(2-Fluorophenyl)-5-{[2-(2-pyridyl)-1H-1,3-benzimidazol-1-yl]methyl}-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H15FN6S

Molecular Weight

402.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H15FN6S/c22-14-7-1-3-10-17(14)28-19(25-26-21(28)29)13-27-18-11-4-2-8-15(18)24-20(27)16-9-5-6-12-23-16/h1-12H,13H2,(H,26,29)

InChI Key

LMACVGVKMMNEFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=NNC(=S)N3C4=CC=CC=C4F)C5=CC=CC=N5

Origin of Product

United States

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